Aloc-Trp-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

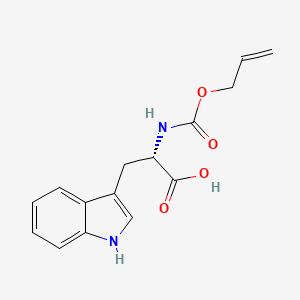

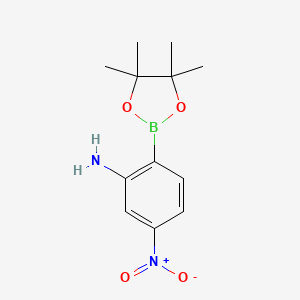

The allyloxycarbonyl (Aloc) group is a protective moiety used in the synthesis of tryptophan derivatives, particularly in the context of solid-phase peptide synthesis. The Aloc group is applied to the indole part of the tryptophan (Trp) amino acid to prevent unwanted side reactions during peptide assembly and subsequent deprotection steps. The use of Aloc-Trp-OH is crucial in the synthesis of complex peptides, as it allows for the orthogonal protection and deprotection of functional groups, which is a key strategy in peptide chemistry .

Synthesis Analysis

The synthesis of this compound involves the protection of the indole moiety of tryptophan with the Aloc group. This protection is particularly suitable for the Fmoc/tBu strategy, a common approach in peptide synthesis where the Fmoc group is cleaved with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The study reported the successful synthesis of several tryptophan-containing peptides, including dynorphin A-(1-13), by utilizing the Aloc protection. This method demonstrates the ability to synthesize peptides with reduced side reactions during the final trifluoroacetic acid (TFA) cleavage procedure, which is often a critical step in peptide synthesis .

Molecular Structure Analysis

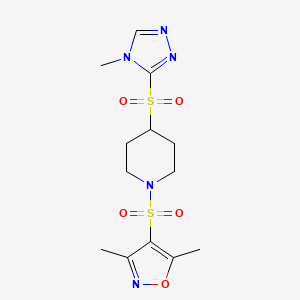

The molecular structure of this compound is characterized by the presence of the Aloc protective group attached to the indole ring of the tryptophan amino acid. This protective group plays a significant role in the stability of the molecule during peptide synthesis and in preventing the formation of oxidative side products. The indole protection by Aloc is a key factor in maintaining the integrity of the tryptophan residue within the peptide chain .

Chemical Reactions Analysis

In the context of peptide synthesis, the Aloc group on Trp serves as a protective group that can be selectively removed after the synthesis of the peptide chain is complete. The study provided an example of the synthesis of phosphorylated delta sleep-inducing peptide (P-DSIP) where the global phosphorylation approach was used. The Aloc protection was shown to be effective in preventing the formation of oxidative side products during this process. After the peptide synthesis, the Aloc group can be removed in a separate deprotection step, showcasing its utility in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the protective Aloc group. The stability of the Aloc-protected Trp derivatives under the conditions of peptide synthesis is a key property that allows for their application in the synthesis of complex peptides. The Aloc group ensures that the Trp residue remains unreactive towards certain reagents and conditions until the appropriate deprotection step. This stability is crucial for the successful synthesis of peptides with the correct sequence and structure .

The second paper provided does not directly relate to this compound or its synthesis, molecular structure, chemical reactions, or physical and chemical properties. Therefore, it is not cited in the analysis of this compound .

科学研究应用

臭氧氧化和废水处理中的基于动力学的预测

一项研究讨论了不同市政和工业废水中痕量有机化合物的臭氧氧化,重点介绍了一种基于动力学的预测去除效率和臭氧剂量需求的方法。这项研究对于理解特定化合物如何与臭氧和羟基自由基相互作用至关重要,这些相互作用可以外推到类似化合物,如 Aloc-Trp-OH,以了解其环境归宿和处理过程 (Liu 等人,2020 年)。

基于路径选择的生物传感器

另一项研究提供了关于开发基于路径选择的生物传感器以检测酶活性的见解,展示了如何利用特定的分子相互作用进行分析目的。这可能表明 this compound 在生物传感技术中的潜在应用,特别是如果它与生物分子或酶表现出独特的相互作用 (Zhang 等人,2020 年)。

使用铝盐进行混凝

关于使用铝盐进行混凝过程的研究为理解像 this compound 这样的化合物如何在处理过程中相互作用,影响混凝效率和絮凝物形成提供了基础。这些知识对于水处理和净化策略至关重要,其中特定的有机化合物在混凝和絮凝阶段发挥作用 (Benschoten & Edzwald,1990 年)。

絮凝物大小、强度和结构

对使用各种铝混凝剂处理过程中形成的絮凝物特征的研究揭示了水系统中化学处理的复杂动态。此类研究可以提供间接见解,了解 this compound 和类似化合物如何影响或受混凝过程影响,从而影响絮凝物的物理性质 (Wang 等人,2009 年)。

未来方向

Aloc-Trp-OH is used in peptide synthesis, and future research may focus on improving the efficiency of this process . Additionally, the development of new protecting groups for performing on-resin modification of peptides, such as cyclization, labeling, or conjugation with lipids or sugars, may be a future direction .

作用机制

Target of Action

Aloc-Trp-OH is a derivative of the amino acid tryptophan (Trp) with an allyloxycarbonyl (Aloc) protecting group . The primary targets of this compound are likely to be the same as those of tryptophan, which include various proteins and enzymes involved in numerous biological processes.

Mode of Action

The mode of action of this compound involves its interaction with its targets. The Aloc protecting group is designed to prevent uncontrolled reactions during peptide synthesis . Once the peptide is synthesized, the Aloc group can be removed, allowing the tryptophan residue to interact with its targets as intended . The exact changes resulting from this interaction would depend on the specific targets and the context of the interaction.

Biochemical Pathways

Tryptophan, the core component of this compound, is involved in several key biochemical pathways. It is the precursor of the neurotransmitter serotonin , and its metabolism involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways play central roles in physiology and pathophysiology, affecting inflammation, metabolism, immune responses, and neurological function . The involvement of this compound in these pathways would depend on its specific targets and the context of its use.

Pharmacokinetics

Tryptophan is known to be absorbed from the diet, metabolized in the liver, and distributed throughout the body . The Aloc protecting group may influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. As a derivative of tryptophan, it may influence processes such as protein synthesis, neurotransmission, and immune response . .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules. For example, the removal of the Aloc protecting group is a crucial step in peptide synthesis and can be influenced by the reaction conditions . Additionally, factors such as stress and disease can influence the metabolism of tryptophan and may similarly affect this compound .

属性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGUHCRPQDBLGF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)